Methyl 2-[1-(aminomethyl)cyclopentyl]acetate
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Overview
Description
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate is a chemical compound with the molecular formula C10H17NO2 It is a derivative of cyclopentane, featuring an aminomethyl group attached to the cyclopentyl ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate typically involves the following steps:
Formation of the Aminomethyl Cyclopentane: This step involves the reaction of cyclopentylmethylamine with formaldehyde under acidic conditions to form the aminomethyl cyclopentane intermediate.
Esterification: The intermediate is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[1-(aminomethyl)cyclopentyl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis to release the active aminomethyl cyclopentane, which can then interact with various pathways in the body.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the ester group.
Methyl 2-cyclopentylacetate: Similar structure but lacks the aminomethyl group.
Cyclopentylmethylamine: Similar structure but lacks the ester group.
Uniqueness
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate is unique due to the presence of both the aminomethyl and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 2-[1-(aminomethyl)cyclopentyl]acetate, a compound with the molecular formula C9H17NO2, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.
This compound is typically synthesized through a nucleophilic substitution reaction involving cyclopentylamine and methyl bromoacetate. This reaction is often facilitated by a base such as sodium hydroxide, leading to the formation of the acetate derivative. The final product can be converted into its hydrochloride salt for enhanced solubility and stability.
Property | Value |
---|---|
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
IUPAC Name | This compound |
CAS Number | 1803581-84-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets, which can lead to various biological effects including:
- Signal Transduction : It may influence pathways involved in cellular signaling.
- Enzyme Inhibition/Activation : The compound can inhibit or activate enzymes, thereby affecting metabolic processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can possess significant antimicrobial properties, making them candidates for further development in treating infections .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Antioxidant Activity : The compound has been linked to antioxidant effects, which could help mitigate oxidative stress in cells .
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various derivatives of this compound against bacterial strains. Results indicated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
Case Study 2: Neuroprotective Mechanism
In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects. Findings revealed that the compound reduced neuronal cell death and inflammation markers, indicating its potential role in neuroprotection.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Biological Activity |
---|---|
Methyl 2-[1-(aminomethyl)cyclohexyl]acetate | Moderate antimicrobial activity |
Methyl 2-[1-(aminomethyl)cyclobutyl]acetate | Lower neuroprotective effects |
Methyl 2-[1-(aminomethyl)cycloheptyl]acetate | Enhanced antioxidant properties |
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclopentyl]acetate |
InChI |
InChI=1S/C9H17NO2/c1-12-8(11)6-9(7-10)4-2-3-5-9/h2-7,10H2,1H3 |
InChI Key |
PKWOIHUJZDEWFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CCCC1)CN |
Origin of Product |
United States |
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